molecular formula C7H5N3O3 B169803 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 155085-55-5

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No. B169803
M. Wt: 179.13 g/mol
InChI Key: BFJYBBVCZOWUKH-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a chemical compound with the CAS Number: 155085-55-5 . It has a molecular weight of 179.13 . It is a solid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 14 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 179.13 .

Scientific Research Applications

Triazole derivatives, including 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid, play a critical role in medicinal chemistry due to their extensive range of biological activities. These compounds have been studied for their potential applications in drug discovery, highlighting the significance of triazoles in the development of new therapeutic agents. The triazole core structure is a versatile scaffold that can be modified to enhance biological activity and specificity for various targets.

Synthesis and Biological Evaluation

The synthesis and biological evaluation of triazole derivatives have been a focal point of research. Novel synthetic methodologies for triazole derivatives have been developed, emphasizing the importance of these compounds in the pharmaceutical industry. Triazoles have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Such diversity in biological action underscores the potential of 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid and similar compounds in therapeutic applications (Ferreira et al., 2013).

Chemical Properties and Reactivity

The chemical reactivity of triazole derivatives has been explored to develop new compounds with enhanced pharmacological profiles. Advances in the synthesis of 1,2,3-triazoles using eco-friendly procedures highlight the ongoing efforts to improve the sustainability of chemical syntheses while maintaining or enhancing the biological activity of the resulting compounds. Such research points to the potential of triazole derivatives in green chemistry and sustainable drug development (de Souza et al., 2019).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Precautionary statements include P261 .

properties

IUPAC Name

7-hydroxy-2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-2-3(7(12)13)1-4-6(5)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICBDEMSWFCSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613244
Record name 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

CAS RN

155085-55-5
Record name 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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